ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused tetrazolo-pyrimidine core. Its synthesis typically involves multicomponent reactions (MCRs) of 5-aminotetrazole, aldehydes (e.g., thiophen-2-ylcarboxaldehyde), and β-ketoesters (e.g., ethyl acetoacetate) under acidic or solvent-free conditions .
Properties
IUPAC Name |
ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-3-19-11(18)9-7(2)13-12-14-15-16-17(12)10(9)8-5-4-6-20-8/h4-6,10H,3H2,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQCLJBNKSJIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multicomponent reaction. One common method is the Biginelli reaction, which is an acid-catalyzed multicomponent condensation of an aromatic aldehyde, urea, and ethyl acetoacetate. In this case, the reaction involves 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole with p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Biginelli reaction’s scalability and efficiency make it a potential candidate for industrial synthesis, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more saturated compounds.
Scientific Research Applications
Ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit human neutrophil elastase, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s analogs vary primarily in the aryl/heteroaryl substituent at the 7-position. Key examples include:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4e) increase melting points compared to electron-donating groups (e.g., methoxy in 4g), likely due to enhanced intermolecular dipole interactions .
- Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl in 4i) reduce yields slightly (85% vs. 87% for phenyl), suggesting steric hindrance during cyclization .
- Thiophene vs. Phenyl : The thiophen-2-yl derivative (4j) exhibits a lower melting point (184–186°C) than phenyl analogs, possibly due to reduced symmetry and weaker π-π stacking .
Crystallographic and Conformational Analysis
- Molecular Geometry : X-ray studies reveal a flattened envelope conformation for the dihydropyrimidine ring, with the thiophen-2-yl group nearly perpendicular to the tetrazolo-pyrimidine plane (dihedral angle ~89.5°) . This conformation may limit π-stacking but enhance solubility.
- Hydrogen Bonding : Intermolecular N–H∙∙∙N bonds stabilize crystal packing in phenyl and bromophenyl derivatives, while thiophene-containing analogs exhibit weaker van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
